molecular formula C19H16N2O7S2 B2734183 methyl 11-(4-ethoxycarbonylphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8-carboxylate CAS No. 1005102-08-8

methyl 11-(4-ethoxycarbonylphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8-carboxylate

Cat. No.: B2734183
CAS No.: 1005102-08-8
M. Wt: 448.46
InChI Key: OGHTWSBACFWVHF-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework with fused dithia (two sulfur atoms) and diaza (two nitrogen atoms) moieties. The core structure is a bicyclo[7.3.0] system fused with an oxo-enone ring, incorporating a 4-ethoxycarbonylphenyl substituent at position 11 and a methyl carboxylate group at position 6. The ethoxycarbonylphenyl group enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

methyl 11-(4-ethoxycarbonylphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7S2/c1-3-28-17(24)8-4-6-9(7-5-8)21-15(22)10-11(18(25)27-2)12-14(20-19(26)30-12)29-13(10)16(21)23/h4-7,10-11,13H,3H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHTWSBACFWVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d]thiazole-8-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3’,4’:5,6]thiopyrano[2,3-d]thiazole structure, followed by the introduction of the ethoxycarbonyl and methyl groups under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, thiourea, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d]thiazole-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d]thiazole-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d]thiazole-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related molecules (Table 1):

Table 1: Comparative Analysis of Tricyclic Derivatives
Compound Name Molecular Formula (Representative) Substituents Ring System Key Functional Groups Potential Applications
Methyl 11-(4-ethoxycarbonylphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.0³,⁷]dodec-3(7)-ene-8-carboxylate C₂₄H₁₈N₂O₇S₂ 4-Ethoxycarbonylphenyl Tricyclo[7.3.0.0³,⁷] with dithia/diaza Ester, ketone, enone Bioactive intermediates
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) C₂₁H₁₇NO₃S₂ 4-Methoxyphenyl Tetracyclic[9.2.1.0²,¹⁰.0⁴,⁸] Methoxy, ketone Not specified
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj) C₂₀H₁₅NO₃S₂ 4-Hydroxyphenyl Tetracyclic[9.2.1.0²,¹⁰.0⁴,⁸] Hydroxyl, ketone Antioxidant candidates
2,3,7-Trichloro-8-nitrodibenzo(b,e)(1,4)dioxine C₁₂H₅Cl₃NO₄ Chloro, nitro Dibenzo-1,4-dioxin Halogen, nitro Antioxidant synthesis precursor

Key Differences and Implications

Dibenzo-1,4-dioxin derivatives lack nitrogen atoms but share sulfur-oxygen heterocycles, which are critical for redox activity.

Substituent Effects :

  • The 4-ethoxycarbonylphenyl group in the target compound provides steric bulk and electron-withdrawing effects, contrasting with the electron-donating methoxy (IIi) and hydroxyl (IIj) groups in analogs. This difference may modulate reactivity in nucleophilic or electrophilic reactions.
  • Chloro and nitro groups in dibenzo-dioxins enhance oxidative stability but may limit biocompatibility.

Synthetic Pathways :

  • The target compound’s synthesis likely involves cyclocondensation of thioamide or dithiocarbamate precursors, akin to methods for IIi/IIj .
  • Dibenzo-dioxin derivatives are synthesized via hydrazine hydrate-mediated cyclization in tetrahydrofuran (THF) , a method adaptable to the target molecule with modifications.

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